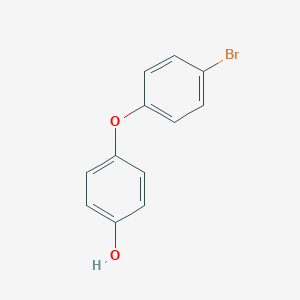

4-(4-Bromophenoxy)phenol

描述

Historical Context of Aryloxy Phenol (B47542) Research

The study of aryloxy phenols is rooted in the broader history of diaryl ether synthesis. A foundational method in this area is the Ullmann condensation, first reported in the early 20th century. mdpi.comresearchgate.net This reaction, traditionally involving copper-catalyzed coupling of an aryl halide with a phenol, provided the initial gateway to synthesizing these structures. mdpi.comresearchgate.net

Historically, research into aryloxy phenols was significantly driven by their industrial applications. researchgate.netnih.gov Their inherent stability and specific properties led to their use as antioxidants, ultraviolet (UV) absorbers, and flame retardants in the production of polymers, plastics, adhesives, and coatings. mdpi.comresearchgate.netnih.govencyclopedia.pub Beyond materials science, aryloxy phenols have long been recognized as crucial structural motifs in bioactive natural products and as precursors for conducting polymers, highlighting their long-standing importance in synthetic chemistry. mdpi.comresearchgate.netnih.govencyclopedia.pub Early and evolving synthetic strategies have relied on fundamental organic reactions, including nucleophilic aromatic substitutions and various metal-catalyzed cross-coupling reactions, to access a wide range of substituted aryloxy phenol derivatives. mdpi.comresearchgate.netnih.gov

Significance of the Bromophenoxy Moiety in Organic Chemistry

In organic chemistry, the term "bromo" signifies the presence of a bromine atom within a molecule's structure. youtube.com The bromophenoxy moiety, which combines a bromine atom with a phenoxy group, is a particularly valuable functional group in organic synthesis. The significance of the bromine atom lies in its ability to function as an effective "leaving group" in a multitude of chemical reactions. youtube.com This characteristic facilitates a variety of transformations, including nucleophilic substitutions, the formation of organometallic reagents like Grignard reagents, and metal-catalyzed coupling reactions. youtube.comfiveable.me

The reactivity of organobromine compounds is generally intermediate between that of the corresponding organochlorine and organoiodine compounds, offering a balance of stability and reactivity that makes them versatile synthetic intermediates. youtube.com The presence of the bromo- group can significantly influence a molecule's physical, chemical, and biological properties. fiveable.meontosight.ai For instance, the bromine atom in the bromophenoxy group can be strategically replaced or used as a handle to construct more complex molecular architectures, making compounds like 4-(4-Bromophenoxy)phenol useful starting materials for targeted synthesis. fiveable.memdpi.com

Current Research Landscape and Future Directions for this compound

Currently, this compound is primarily utilized as a chemical intermediate or building block in academic and industrial research. sigmaaldrich.comfluorochem.co.uk Its availability from commercial suppliers underscores its role in the synthesis of more elaborate molecules. sigmaaldrich.comfluorochem.co.uk While extensive literature dedicated solely to this compound is limited, the research landscape for structurally similar compounds provides insight into its potential applications.

The synthesis of related isomers, such as 3-(4-bromophenoxy)phenol, has been accomplished via Ullmann coupling reactions, suggesting that established synthetic methodologies are applicable to this class of compounds. mdpi.comresearchgate.net Research on other brominated diaryl ethers and related phenol derivatives points toward several promising future directions. smolecule.com These include:

Medicinal Chemistry: Phenol and triazole-containing compounds with bromophenyl groups have been investigated for potential antimicrobial, antifungal, and anticancer activities. ontosight.ai This suggests that this compound could serve as a precursor for novel therapeutic agents.

Materials Science: Aryloxy phenols are components in the development of new materials. mdpi.comsmolecule.com Specifically, diaryl ether structures are explored for applications in organic light-emitting devices (OLEDs). The specific electronic properties imparted by the bromophenoxy moiety could be harnessed to create new functional materials. mdpi.com

Organic Synthesis: The compound serves as a versatile platform for creating polysubstituted diaryl ethers. The phenolic hydroxyl group allows for one set of modifications, while the bromo-substituent on the second ring provides a reactive site for another, enabling the construction of complex molecules with precise substitution patterns.

Future research will likely focus on leveraging the unique combination of the phenol and bromophenyl groups within this compound to synthesize novel compounds for evaluation in drug discovery and for the development of advanced organic materials.

Summary of Synthetic Methods for Aryloxy Phenols

| Reaction Type | Description | Reference |

| Ullmann Condensation | A classic method involving the copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether. Modern variants often use catalytic amounts of copper and milder conditions. | mdpi.comresearchgate.net |

| Nucleophilic Aromatic Substitution | A reaction where a nucleophile (like a phenoxide) displaces a leaving group on an aromatic ring. This is a fundamental method for forming aryl-ether bonds. | mdpi.comencyclopedia.pub |

| Metal-Catalyzed Cross-Coupling | Reactions, often catalyzed by palladium or copper, that form a bond between two fragments. This is a versatile and widely used method in modern organic synthesis for constructing C-O bonds. | mdpi.comresearchgate.net |

| Demethylation | A reaction to remove a methyl group, often from a methoxy-substituted precursor, to reveal a free hydroxyl group, thereby forming the target phenol. | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

4-(4-bromophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBBTPMHPQGJMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574237 | |

| Record name | 4-(4-Bromophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13320-48-4 | |

| Record name | 4-(4-Bromophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 4 Bromophenoxy Phenol and Its Derivatives

Established Synthetic Routes to 4-(4-Bromophenoxy)phenol

The synthesis of the this compound backbone, which is characterized by a diaryl ether linkage, is accomplished through several key methodologies in organic synthesis. These routes primarily involve the formation of a carbon-oxygen bond between two aromatic rings.

Ullmann Coupling Reactions in Phenoxy Compound Synthesis

The Ullmann condensation or Ullmann ether synthesis is a cornerstone method for creating diaryl ethers. organic-chemistry.org This reaction traditionally involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide at elevated temperatures. nih.gov For the synthesis of this compound, this would typically involve the reaction of hydroquinone (B1673460) (acting as the phenol source) and 1,4-dibromobenzene (B42075) or 4-bromoiodobenzene. The classical conditions often require stoichiometric amounts of copper and high temperatures (125-220 °C), which can limit functional group tolerance. nih.govorganic-chemistry.org

Modern advancements have introduced milder and more efficient catalytic systems. The use of copper salts (e.g., CuI) with ligands such as N,N-dimethylglycine or picolinic acid allows the reaction to proceed at significantly lower temperatures, around 90 °C. nih.govorganic-chemistry.org These improved conditions enhance the reaction's scope and yield. For instance, a method reported by Lee and his team for the synthesis of the related 3-(4-bromophenoxy)phenol utilized copper iodide (CuI) as a catalyst with L-proline and potassium carbonate in DMSO. nih.gov

Table 1: Conditions for Ullmann Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Aryl Iodide/Bromide | Substituted Phenols | CuI / N,N-dimethylglycine | Cs2CO3 | Dioxane | 90 |

| Aryl Iodide/Bromide | Substituted Phenols | CuI / Picolinic Acid | K3PO4 | DMSO | Mild Conditions |

The reaction mechanism is believed to involve the formation of a copper phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether product. organic-chemistry.org

Nucleophilic Aromatic Substitution Approaches

Nucleophilic Aromatic Substitution (SNAr) provides an alternative pathway for forming the diaryl ether bond. This mechanism is distinct from Ullmann coupling and typically requires an aryl halide that is "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (halide). chemistrysteps.commasterorganicchemistry.com The electron-withdrawing group stabilizes the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. libretexts.org

In the context of synthesizing this compound, a direct SNAr reaction between 4-bromophenol (B116583) and 1-bromo-4-halobenzene is generally not feasible because the ring is not sufficiently activated. However, a related synthesis of diaryl ethers can be achieved using activated substrates. For example, the reaction of 4-fluoronitrobenzene with hydroquinone can yield a nitrated diaryl ether precursor. nih.gov The nitro group can then be reduced to an amine and subsequently removed or converted to another functional group. The general order of reactivity for the leaving group in SNAr reactions is F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. chemistrysteps.commasterorganicchemistry.com

Table 2: Key Features of Nucleophilic Aromatic Substitution (SNAr)

| Feature | Description |

|---|---|

| Substrate Requirement | Aromatic ring must be electron-deficient. |

| Activating Groups | Strong electron-withdrawing groups (e.g., -NO2) at ortho/para positions. |

| Leaving Group | Halide or other suitable group. Reactivity: F > Cl > Br > I. |

| Nucleophile | Strong nucleophiles such as alkoxides, phenoxides, or amines. |

| Intermediate | Resonance-stabilized carbanion known as a Meisenheimer complex. |

This approach is particularly useful in building complex molecules where the electronic properties of the substrates are suitable for the SNAr mechanism.

Alternative Synthetic Strategies for Aryloxy Phenols

Beyond the primary methods of Ullmann coupling and SNAr, other strategies have been developed for the synthesis of aryloxy phenols. Palladium-catalyzed cross-coupling reactions, while more commonly used for C-C bond formation, have also been adapted for C-O bond formation. These methods, often referred to as Buchwald-Hartwig etherifications, can offer high yields and broad functional group tolerance under relatively mild conditions.

Another approach involves the synthesis of 4-bromophenol itself as a precursor. This can be achieved through the direct bromination of phenol using a brominating agent in a suitable solvent like chloroform (B151607). google.com Once 4-bromophenol is obtained, it can be used in the aforementioned coupling reactions. For example, it can be coupled with a protected hydroquinone derivative to form the target molecule.

Synthesis of Functionalized Derivatives of this compound

The structure of this compound offers two primary sites for further chemical modification: the hydroxyl group of the phenol moiety and the bromine atom of the bromophenyl moiety. This dual reactivity allows for the creation of a diverse library of derivatives.

Modification of the Phenol Moiety

The hydroxyl group of the phenol ring is a versatile functional handle for derivatization. Standard reactions involving phenols can be readily applied to this compound.

Etherification: The phenolic hydroxyl can be converted into an ether by reaction with alkyl halides or other electrophiles under basic conditions (Williamson ether synthesis).

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base yields the corresponding ester derivatives.

Protection: The hydroxyl group can be protected to allow for selective reactions on the other parts of the molecule. A common strategy is the formation of a silyl (B83357) ether, for instance, by reacting the phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. This protecting group is stable under many reaction conditions but can be easily removed later. mdpi.com

These modifications are fundamental in multi-step syntheses where the reactivity of the phenol needs to be temporarily masked. mdpi.com

Modification of the Bromophenyl Moiety

The bromine atom on the second phenyl ring serves as an excellent leaving group for various metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, effectively transforming the bromophenyl group into a more complex structure.

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming carbon-carbon bonds. The bromine atom can be coupled with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile and tolerates a vast array of functional groups. For example, after protecting the phenol, the bromo-group can be reacted with an arylboronic acid to create a terphenyl structure. mdpi.com

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with a terminal alkyne, providing a route to arylethynyl derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine.

Lithium-Halogen Exchange: The bromine can be exchanged with lithium using an organolithium reagent (e.g., n-BuLi) at low temperatures. The resulting aryllithium species is a potent nucleophile that can react with various electrophiles, such as borates to form boronic acids for subsequent Suzuki couplings. mdpi.com

Table 3: Cross-Coupling Reactions for Modifying the Bromophenyl Moiety

| Reaction Name | Reagents | Catalyst | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)2) | Palladium complex | C-C | Biaryl, Alkyl-aryl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Palladium & Copper | C-C (sp) | Arylalkyne |

| Buchwald-Hartwig | Amine (R2NH) | Palladium complex | C-N | Arylamine |

These synthetic transformations enable the conversion of the relatively simple this compound into a vast range of more complex and functionalized molecules for various applications.

Introduction of Heterocyclic Systems (e.g., Thiazole (B1198619), Triazole, Pyrazole)

The this compound scaffold serves as a valuable platform for the synthesis of more complex derivatives incorporating heterocyclic moieties. These additions are typically achieved by first functionalizing the core structure to introduce reactive groups amenable to cyclization reactions.

Thiazole Derivatives: The synthesis of thiazole-containing derivatives often proceeds through the Hantzsch thiazole synthesis. jpionline.org A plausible route begins with the Friedel-Crafts acylation of 4-bromophenoxybenzene to produce an acetophenone (B1666503) intermediate. Subsequent alpha-bromination yields a phenacyl bromide derivative. This α-haloketone can then be reacted with thiourea (B124793) or a substituted thiourea to form the 2-aminothiazole (B372263) ring system. For instance, reacting 2-bromo-1-(4-(4-bromophenoxy)phenyl)ethan-1-one with thiourea would yield 4-(4-(4-bromophenoxy)phenyl)thiazol-2-amine. jpionline.orgnih.gov

Triazole Derivatives: The construction of 1,2,4-triazole (B32235) rings can be accomplished through several multi-step sequences starting from a carboxylic acid derivative of the parent structure. One common method involves converting 4-(4-bromophenoxy)benzoic acid into its corresponding acid hydrazide. researchgate.net Reaction of this hydrazide with an isothiocyanate generates a thiosemicarbazide (B42300) intermediate, which can then be cyclized under basic conditions to afford a 1,2,4-triazole-3-thiol derivative. researchgate.netmdpi.com An alternative approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which involves reacting an azide (B81097) with a terminal alkyne. scielo.br A propargyl ether of this compound could be reacted with a suitable azide to form a 1,2,3-triazole derivative.

Pyrazole (B372694) Derivatives: Pyrazole synthesis typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. dergipark.org.trorientjchem.org To synthesize a pyrazole derivative of this compound, one could start by preparing a chalcone (B49325) (an α,β-unsaturated ketone) via a Claisen-Schmidt condensation between a 4-(4-bromophenoxy)acetophenone intermediate and an appropriate aldehyde. nih.gov The subsequent reaction of this chalcone with hydrazine hydrate (B1144303) or a substituted hydrazine in a solvent like ethanol (B145695) leads to the formation of the pyrazoline ring, which can be oxidized to the corresponding pyrazole. nih.govmdpi.com

Table 1: Synthetic Pathways to Heterocyclic Derivatives of this compound

| Heterocycle | Key Reaction Type | Required Intermediate from Core Structure | Key Reagents for Cyclization |

|---|---|---|---|

| Thiazole | Hantzsch Synthesis | 2-Bromo-1-(4-(4-bromophenoxy)phenyl)ethan-1-one | Thiourea |

| 1,2,4-Triazole | Thiosemicarbazide Cyclization | 4-(4-Bromophenoxy)benzoyl hydrazide | Aryl isothiocyanate, Base (e.g., NaOH) |

| 1,2,3-Triazole | CuAAC "Click" Reaction | 1-Bromo-4-(prop-2-yn-1-yloxy)benzene | Benzyl azide, CuSO₄, Sodium ascorbate |

| Pyrazole | Knorr Synthesis / Chalcone Cyclization | 1-(4-(4-Bromophenoxy)phenyl)-3-arylprop-2-en-1-one (Chalcone) | Hydrazine hydrate |

Catalytic Systems and Reaction Conditions in this compound Synthesis

The formation of the diaryl ether bond in this compound is most classically achieved through the Ullmann condensation. wikipedia.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. organic-chemistry.org The synthesis of this compound could be accomplished by reacting 4-bromophenol with an activated aryl halide like 1-bromo-4-nitrobenzene, followed by reduction of the nitro group and subsequent diazotization and substitution of the amino group, though a more direct coupling is often preferred.

The traditional Ullmann reaction requires stoichiometric amounts of copper powder and harsh conditions, often involving high temperatures (>200 °C) and polar aprotic solvents like DMF or nitrobenzene. wikipedia.orgwikipedia.org Modern advancements have led to milder and more efficient catalytic systems.

Copper-Based Catalysis: Contemporary Ullmann-type reactions utilize catalytic amounts of copper(I) salts, such as CuI or CuBr, often in the presence of a ligand. organic-chemistry.org Ligands like N,N-dimethylglycine have been shown to facilitate the reaction at significantly lower temperatures (e.g., 90 °C) and improve yields. organic-chemistry.org The base used is also crucial, with inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) being commonly employed to deprotonate the phenol. organic-chemistry.org

Palladium-Based Catalysis: The Buchwald-Hartwig amination has been extended to C-O cross-coupling reactions, providing a powerful palladium-catalyzed alternative for diaryl ether synthesis. organic-chemistry.org These systems typically consist of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine-based ligand. The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphines often giving the best results. These reactions generally proceed under milder conditions than even the modified Ullmann couplings. researchgate.net

Table 2: Catalytic Systems for Diaryl Ether Synthesis

| Catalytic System | Catalyst / Precursor | Ligand Example | Base | Solvent | Typical Temperature (°C) |

|---|---|---|---|---|---|

| Classic Ullmann | Cu powder (stoichiometric) | None | K₂CO₃ | DMF, Pyridine | >200 |

| Modified Ullmann | CuI (catalytic) | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 - 110 |

| Buchwald-Hartwig | Pd(OAc)₂ (catalytic) | Buchwald-type phosphines | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80 - 110 |

| Chan-Lam Coupling | Cu(OAc)₂ (catalytic) | Pyridine | Triethylamine | CH₂Cl₂ | 25 - 60 |

Advanced Synthetic Strategies and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of diaryl ethers like this compound. mdpi.com These strategies aim to reduce waste, avoid hazardous materials, and minimize energy consumption.

Metal-Free Synthesis: A significant advancement is the development of metal-free arylation methods. One such approach utilizes hypervalent iodine reagents, specifically diaryliodonium salts, to arylate phenols. organic-chemistry.org These reactions can often be performed in environmentally benign solvents like water at moderate temperatures (e.g., 60 °C), completely avoiding the use of transition metal catalysts and their associated toxicity and disposal issues. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for C-O coupling reactions from many hours to just a few minutes. organic-chemistry.org This rapid heating can also lead to higher yields and cleaner reactions by minimizing the formation of side products. Microwave-assisted Ullmann-type reactions have been successfully employed for the synthesis of various diaryl ethers.

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Method (e.g., Classic Ullmann) | Green/Advanced Strategy |

|---|---|---|

| Catalyst | Stoichiometric copper | Catalytic Cu/Pd, Nanocatalysts, or Metal-Free |

| Solvent | High-boiling polar aprotics (DMF, NMP) | Water, Recyclable solvents, Solvent-free |

| Energy | Prolonged high-temperature heating (conventional) | Microwave irradiation (minutes) |

| Waste | Metal waste, hazardous solvent disposal | Minimal catalyst waste (recyclable), benign solvents |

| Reaction Time | Hours to days | Minutes to hours |

Advanced Spectroscopic and Structural Characterization Techniques in 4 4 Bromophenoxy Phenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity and chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of chemically distinct protons in a molecule, their electronic environments, and their proximity to other protons. In 4-(4-Bromophenoxy)phenol, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons. The spectrum is typically recorded in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃).

The aromatic region of the spectrum is of particular interest. The protons on the two phenyl rings exhibit distinct chemical shifts due to the influence of the electron-donating hydroxyl (-OH) group and the electron-withdrawing bromo (-Br) and ether (-O-) functionalities. The protons on the phenol (B47542) ring are generally found at slightly different chemical shifts than those on the bromophenoxy ring. The splitting patterns of these signals, often appearing as doublets or multiplets, provide crucial information about the substitution pattern on the aromatic rings. chemicalbook.com The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 7.40 | d | Protons ortho to Bromine |

| ~ 6.90 | m | Aromatic Protons |

| ~ 6.80 | d | Protons ortho to Oxygen (bromophenoxy ring) |

| ~ 5.0 (variable) | br s | Hydroxyl Proton (-OH) |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon atom's hybridization and its electronic environment.

The spectrum of this compound will show signals corresponding to the twelve carbon atoms in the molecule. The carbon atoms attached to the electronegative oxygen and bromine atoms (ipso-carbons) will have characteristic chemical shifts. stackexchange.com Specifically, the carbon atom bonded to the bromine atom is influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The carbon atoms bonded to the oxygen of the ether linkage and the hydroxyl group will be deshielded and appear at a downfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 157 | C-O (ether) |

| ~ 150 | C-OH |

| ~ 133 | C-H (aromatic) |

| ~ 122 | C-H (aromatic) |

| ~ 120 | C-H (aromatic) |

| ~ 117 | C-Br |

Note: These are approximate predicted values. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial tool for confirming the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of this compound. The experimentally determined exact mass can be compared to the calculated theoretical mass based on its molecular formula, C₁₂H₉BrO₂.

The presence of bromine is readily identified in the mass spectrum due to its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₉BrO₂ |

| Calculated Exact Mass ([M]⁺ for ⁷⁹Br) | 263.9837 |

| Calculated Exact Mass ([M+2]⁺ for ⁸¹Br) | 265.9816 |

| Observed Mass | Consistent with calculated values |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent features in the IR spectrum of this compound include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orgdocbrown.infolibretexts.org

C-O Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ is attributed to the stretching vibration of the aryl ether C-O bond. The C-O stretching of the phenol group also appears in this region.

Aromatic C=C Stretch: Medium to strong absorptions in the range of 1450-1600 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the aromatic rings. libretexts.orgdocbrown.info

Aromatic C-H Stretch: These absorptions typically appear above 3000 cm⁻¹.

C-Br Stretch: The carbon-bromine bond stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H Stretch | Phenolic Hydroxyl |

| > 3000 | C-H Stretch | Aromatic |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-O Stretch | Aryl Ether & Phenol |

| 500-600 | C-Br Stretch | Bromo-Aryl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule like this compound absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.orgshu.ac.uk The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

The structure of this compound contains two phenyl rings and oxygen atoms with non-bonding electrons, which constitute its primary chromophores. The absorption of UV radiation in such organic molecules is typically restricted to functional groups that contain valence electrons of low excitation energy. shu.ac.uk The main electronic transitions observed in this region are π → π* and n → π* transitions. libretexts.orgshu.ac.ukuzh.chslideshare.netyoutube.com

π → π* Transitions : These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.chslideshare.netyoutube.com They are characteristic of aromatic systems and other molecules with double or triple bonds. Due to the two phenyl rings in its structure, this compound is expected to exhibit strong absorptions corresponding to π → π* transitions. These transitions typically have high molar absorptivities (ε). shu.ac.uk

n → π* Transitions : These occur when an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the ether linkage and the hydroxyl group, is promoted to a π* anti-bonding orbital. uzh.chslideshare.net These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions. shu.ac.uk

For comparison, the parent compound, phenol, exhibits a maximum absorbance (λmax) at approximately 275 nm. youtube.com The extended conjugation and substitution in this compound would be expected to influence its absorption spectrum, potentially causing a shift in the λmax to longer wavelengths (a bathochromic or red shift).

Table 1: Typical Electronic Transitions in Aromatic Ethers and Phenols

| Transition Type | Orbitals Involved | Typical Chromophore | Expected Intensity |

| π → π | π bonding → π anti-bonding | Phenyl Rings | High (ε > 1,000) |

| n → π | n non-bonding → π anti-bonding | Phenyl-O, Phenyl-OH | Low (ε < 100) |

| n → σ | n non-bonding → σ anti-bonding | C-O, C-Br | Low, often <200 nm |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The process of single crystal X-ray diffraction involves several key steps:

Crystal Growth : High-quality single crystals of the compound are grown, often by slow evaporation of a suitable solvent. nih.gov

Data Collection : The crystal is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected.

Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the asymmetric unit are then determined (structure solution) and optimized (refinement) to best fit the experimental data. uvic.ca

For a molecule like this compound, this analysis would precisely define the geometry of the two phenyl rings and the C-O-C ether linkage, including the critical dihedral angle between the planes of the rings. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding involving the bromine atom, which govern the crystal packing.

Table 2: Illustrative Crystal Data for a Related Phenoxyphenol Derivative (Note: Data is for a more complex molecule containing the phenoxyphenol moiety and is provided for illustrative purposes.) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.6973 (10) |

| b (Å) | 6.1363 (2) |

| c (Å) | 13.0031 (5) |

| β (°) | 108.832 (2) |

| Volume (ų) | 2017.30 (13) |

| Z (molecules/unit cell) | 4 |

Chromatographic Techniques in Purity Assessment and Separation

Chromatography is an essential tool for the separation, purification, and assessment of purity of chemical compounds. orgchemboulder.comchromtech.comkhanacademy.org The principle relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. uvic.caorgchemboulder.com

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to check the purity of a compound and to monitor the progress of a chemical reaction. rockefeller.edu The stationary phase is typically a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360) coated on a plate of glass or plastic. rockefeller.edu

For the analysis of a moderately polar compound like this compound, silica gel is a common choice for the stationary phase. interchim.com The mobile phase, or eluent, is a solvent or mixture of solvents that moves up the plate via capillary action. The separation is based on the compound's relative affinity for the stationary and mobile phases. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds are more strongly adsorbed to the silica gel and have lower Rf values.

A suitable mobile phase for phenolic compounds on a silica gel plate is often a mixture of a nonpolar solvent and a moderately polar solvent, such as hexane/ethyl acetate (B1210297) or chloroform/ethyl acetate. researchgate.net The addition of a small amount of a polar modifier like formic or acetic acid can improve the resolution and spot shape of phenolic compounds. rockefeller.edu A pure sample of this compound should appear as a single spot on the TLC plate. The presence of multiple spots would indicate impurities.

Table 3: Typical TLC System for Phenolic Compounds

| Component | Function | Example Material/Solvent |

| Stationary Phase | Adsorbent | Silica Gel GF254 |

| Mobile Phase | Eluent | Chloroform:Ethyl Acetate:Formic Acid (5:4:1, v/v/v) uzh.ch |

| Visualization | Detection Method | UV light at 254 nm, or staining with an appropriate reagent (e.g., FeCl3) uzh.ch |

Column chromatography operates on the same principles as TLC but is used for the preparative separation and purification of compounds on a larger scale. uvic.caorgchemboulder.comkhanacademy.org The stationary phase (e.g., silica gel) is packed into a vertical glass column. orgchemboulder.com

The purification process involves:

Packing the Column : A slurry of silica gel in a nonpolar solvent is poured into the column to create a uniform packed bed. uvic.ca

Loading the Sample : The crude sample containing this compound is dissolved in a minimal amount of solvent and carefully applied to the top of the silica gel.

Elution : The mobile phase is passed through the column. orgchemboulder.com Often, a gradient elution is used, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture). chromtech.com This allows the less polar impurities to elute first, followed by the desired compound, and finally the more polar impurities.

Fraction Collection : The eluent is collected in sequential fractions, which are then analyzed (typically by TLC) to identify those containing the pure product.

The order of elution generally follows an inverse relationship with the polarity of the compounds; non-polar compounds elute before polar ones. uvic.ca

High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive analytical technique used for the identification, quantification, and purity assessment of compounds. It is a form of column chromatography that uses high pressure to force the mobile phase through a column packed with very fine particles, leading to high-resolution separations. embrapa.br

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. embrapa.brsielc.com In this mode, the stationary phase is nonpolar (e.g., silica modified with C8 or C18 alkyl chains), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. embrapa.brsielc.com

A typical HPLC method for a bromophenolic compound would involve:

Column : A C18 or C8 reversed-phase column is commonly used for separating phenolic compounds. embrapa.br

Mobile Phase : A gradient elution starting with a higher proportion of water and gradually increasing the proportion of acetonitrile. A small amount of an acid, such as trifluoroacetic acid or phosphoric acid, is often added to the mobile phase to ensure sharp, symmetrical peaks for phenolic compounds. sielc.com

Detection : A UV detector is highly effective, as the aromatic rings in this compound absorb strongly in the UV region. The detection wavelength is typically set at or near the compound's λmax, for instance around 280 nm. scirp.org

Validation : A validated HPLC method will have established parameters for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ), ensuring reliable and reproducible results. embrapa.br For similar bromophenol analyses, LOD values can be in the sub-μg/mL range.

Table 4: Representative HPLC Method Parameters for Bromophenol Analysis

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3 µm particle size) embrapa.br |

| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.05% Trifluoroacetic Acid |

| Elution Mode | Gradient |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at 280 nm scirp.org |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Computational Chemistry and Theoretical Modeling of 4 4 Bromophenoxy Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(4-Bromophenoxy)phenol. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic distribution and energy levels, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govmdpi.com DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G++(d,p), are utilized to determine the optimized molecular geometry of this compound. nih.govresearchgate.net This process identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

Beyond structural optimization, DFT is applied to calculate a range of molecular properties that are influenced by the steric and inductive effects of the substituted bromine atom and the phenoxy group. nih.gov These properties include vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computational model. researchgate.net Furthermore, DFT is used to study the adsorption of phenolic compounds on various surfaces and to analyze their structural stability and electronic properties upon interaction. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. nih.gov This method is particularly valuable for understanding the photochemical properties of compounds like this compound, including its response to ultraviolet and visible light. nih.gov TD-DFT calculations can predict the molecule's electronic absorption spectra, providing information on the wavelengths of light it absorbs. nih.gov The accuracy of these predictions depends on the choice of the functional. nih.gov This theoretical insight into electronic transitions is crucial for applications where the molecule's interaction with light is important and helps to explain the relationship between a molecule's structure and its color. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity. walisongo.ac.id The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov

For this compound, the MEP map would show negative potential sites, typically located around electronegative atoms like oxygen and bromine, which are susceptible to electrophilic attack. nih.govset-science.com Conversely, positive potential sites, usually found around hydrogen atoms (especially the phenolic hydrogen), indicate regions prone to nucleophilic attack. nih.govset-science.com This analysis acts as a guide to understanding intermolecular interactions and identifying potential sites for hydrogen bonding. chemrxiv.org The MEP can be correlated with a molecule's activity when bond formation or cleavage is not the primary interaction mechanism with a receptor. chemrxiv.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This indicates a higher polarizability and a greater ease of undergoing chemical reactions. nih.gov The energies of the HOMO and LUMO orbitals are also used to calculate various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. researchgate.net A molecule with a large HOMO-LUMO gap is generally more stable and has a higher chemical hardness. set-science.com The analysis of FMOs reveals the capacity for electron donation (from the HOMO) and acceptance (to the LUMO), indicating that charge transfer can occur within the molecule. researchgate.netresearchgate.net

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. researchgate.net |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. nih.govresearchgate.net |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; soft molecules are more reactive. nih.govresearchgate.net |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or molecule to attract electrons. doaj.org |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from a stable system. nih.gov |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the ability of a species to accept electrons; a higher value indicates a better electrophile. nih.govdoaj.org |

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com For this compound, docking studies are essential for exploring its potential as a biologically active agent by simulating its interaction with various protein targets, such as enzymes or receptors. rsc.org These studies help to understand the structural basis of its potential therapeutic effects, for instance, as an androgen receptor antagonist. nih.govresearchgate.net

The interaction between a ligand like this compound and a protein receptor is governed by the principles of molecular recognition, driven by a decrease in the total Gibbs free energy of the system. nih.gov Molecular docking simulations help to elucidate the specific binding mode and calculate a binding score or binding energy, which estimates the affinity of the ligand for the protein. researchgate.net A more negative binding energy generally indicates a more stable ligand-protein complex.

The binding mechanism can involve various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Docking studies can identify the key amino acid residues in the protein's active site that interact with the ligand. mdpi.com For example, the phenolic hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, playing a crucial role in the binding process. researchgate.net The simulations can also provide insight into whether the binding follows a "lock-and-key" model or an "induced fit" mechanism, where the protein undergoes conformational changes to accommodate the ligand. nih.gov

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The evaluation of a chemical compound's ADMET properties is a critical component in assessing its potential biological activity and safety. In the absence of extensive experimental data for this compound, computational methods provide valuable initial insights into its pharmacokinetic and toxicological profile. These in silico approaches utilize quantitative structure-activity relationship (QSAR) models and other predictive algorithms based on the molecule's structural features.

The lipophilicity, often expressed as logP, is a crucial factor influencing absorption and distribution. The presence of the bromine atom and the two phenyl rings would suggest a relatively high lipophilicity, which could lead to good absorption through cell membranes but might also result in bioaccumulation. The phenolic hydroxyl group, however, introduces a degree of polarity and the potential for hydrogen bonding, which can affect its solubility and interactions with biological targets.

Metabolism is likely to proceed through pathways common for phenolic compounds and ethers, such as glucuronidation or sulfation of the hydroxyl group, and potentially hydroxylation of the aromatic rings. The bromine substituent may influence the rate and regioselectivity of these metabolic transformations.

Toxicity predictions would focus on potential liabilities such as carcinogenicity, mutagenicity, and hepatotoxicity. The presence of a brominated aromatic compound warrants careful consideration, as some compounds in this class are known to be persistent organic pollutants.

Table 1: Predicted Physicochemical and ADMET Properties of this compound (Illustrative) Note: The following table is illustrative and based on general principles of computational ADMET prediction. Specific values would require dedicated software and analysis.

| Property | Predicted Value/Classification | Implication |

| Molecular Weight | 265.1 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | High | Good potential for membrane permeability, possible bioaccumulation |

| Aqueous Solubility | Low | May require formulation strategies for biological testing |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the GI tract |

| Blood-Brain Barrier Permeation | Likely to cross | Potential for central nervous system effects |

| CYP450 Inhibition | Possible inhibitor of some isoforms | Potential for drug-drug interactions |

| hERG Inhibition | To be determined | Important for assessing cardiotoxicity risk |

| Mutagenicity (Ames test) | Likely negative | Lower probability of being a mutagen |

| Carcinogenicity | To be determined | Requires further assessment |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of this compound are determined by the rotational freedom around the ether linkage and the orientation of the hydroxyl group. Conformational analysis, a key aspect of theoretical chemistry, helps to identify the most stable arrangements of the molecule and the energy barriers between them. These low-energy conformations are crucial as they dictate how the molecule interacts with its environment, including biological receptors.

Intramolecular interactions play a significant role in stabilizing certain conformations. A potential intramolecular hydrogen bond could exist between the hydrogen of the phenolic hydroxyl group and the ether oxygen atom. The formation of this hydrogen bond would depend on the relative orientation of the phenol (B47542) ring. Such an interaction would restrict the conformational freedom of the molecule and influence its chemical reactivity and biological activity.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of this compound. By systematically rotating the key dihedral angles and calculating the corresponding energies, a detailed map of the conformational landscape can be generated. This analysis would reveal the global minimum energy structure and any other low-energy conformers that might be populated at room temperature.

Table 2: Key Dihedral Angles in the Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Range for Low-Energy Conformers |

| C(Ar1)-O-C(Ar2)-C(Ar2) | Defines the twist between the two phenyl rings | Non-planar, likely between 30° and 60° |

| H-O-C(Ar1)-C(Ar1) | Defines the orientation of the hydroxyl group | Influenced by potential intramolecular hydrogen bonding |

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. nih.gov Organic molecules with extended π-conjugated systems and significant charge asymmetry can exhibit large NLO responses. The theoretical evaluation of NLO properties provides a way to screen candidate molecules and understand the structure-property relationships that govern their performance.

Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can predict the NLO properties of this compound. nih.gov These calculations determine the molecule's response to an external electric field. Key parameters obtained from these calculations include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β).

The electronic structure of this compound, with its two aromatic rings connected by an oxygen atom, provides a pathway for charge delocalization. The presence of the electron-donating hydroxyl group and the electron-withdrawing (by induction) bromine atom could create a degree of intramolecular charge transfer, which is a key feature for enhancing NLO properties. However, the "push-pull" character might be modest in this particular arrangement. A more pronounced NLO effect is often observed in molecules with stronger donor and acceptor groups situated at opposite ends of a conjugated system.

Table 3: Theoretical Nonlinear Optical Properties of this compound (Illustrative) Note: The following table is illustrative and represents the types of data generated from theoretical NLO calculations. Specific values would require dedicated computational studies.

| Property | Symbol | Significance |

| Dipole Moment | μ | A measure of the molecule's overall polarity. |

| Linear Polarizability | α | Describes the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β | Quantifies the second-order NLO response. |

Further theoretical investigations could explore how chemical modifications to the this compound scaffold, such as the introduction of stronger electron-donating or -withdrawing groups, could modulate its NLO properties.

Investigation of Biological Activities and Pharmacological Potential of 4 4 Bromophenoxy Phenol and Its Analogs

Antimicrobial and Antifungal Activity Studies

Research into the antimicrobial properties of 4-(4-Bromophenoxy)phenol and its analogs, particularly brominated phenoxyphenols, has shown significant activity against a range of medically important bacteria. nih.govnih.govresearchgate.net These compounds have demonstrated bactericidal effects against both replicating and dormant cells of methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.gov Notably, they are also effective against biofilm-incorporated bacteria, which are notoriously difficult to treat with conventional antibiotics. nih.govnih.gov

Studies on analogs such as 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol and 3,4,6-tribromo-2-(2′,4′-dibromophenoxy)phenol have highlighted their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens. nih.gov The activity of these compounds extends to carbapenemase-producing Enterobacter species, indicating a potential role in combating multidrug-resistant infections. nih.gov

| Compound Analogs | Test Organism | Activity |

| 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol | Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal against replicating, persistent, and biofilm cells nih.gov |

| 3,4,6-tribromo-2-(2′,4′-dibromophenoxy)phenol | Pseudomonas aeruginosa | Bactericidal against replicating, persistent, and biofilm cells nih.gov |

| Pentabromophenol (PBP) | Staphylococcus aureus | Low resistance, inhibits biofilm formation, and reduces toxin production researchgate.net |

Mechanisms of Antimicrobial Action

The antimicrobial action of brominated phenoxyphenols appears to be multifaceted. Evidence suggests that their mechanism involves the disruption of membrane-linked resistance mechanisms. researchgate.net In MRSA, resistance to these compounds has been linked to the downregulation of the bacterial EIIBC phosphotransferase components, scrA and mtlA. nih.gov This suggests that the phosphotransferase system may be involved in the uptake of these molecules into the bacterial cell. nih.govnih.gov By targeting this system, brominated phenoxyphenols can exert their bactericidal effects. Further research indicates that these compounds can decrease cellular respiration and energy metabolism, leading to the disruption of membrane homeostasis. researchgate.net

Anticancer and Cytotoxic Evaluations

Phenoxyphenol derivatives have emerged as a class of compounds with significant potential in cancer therapy. mdpi.com Analogs of this compound have demonstrated cytotoxic effects against various cancer cell lines, including those of the breast, prostate, and liver. mdpi.commdpi.comnih.gov For instance, a 4-phenoxyphenol (B1666991) derivative, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), has been shown to inhibit the growth of human hepatocellular carcinoma cell lines, Huh7 and Ha22T. mdpi.com Brominated plastoquinone analogs have also exhibited growth inhibition in the micromolar range across a variety of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, and ovarian cancer. mdpi.com

| Compound Analog | Cancer Cell Line | IC50 Value |

| Brominated Plastoquinone Analog (BrPQ5) | MCF-7 (Breast Cancer) | 33.57 µM ± 1.7 mdpi.com |

| Brominated Plastoquinone Analog (BrPQ5) | MDA-MB-231 (Breast Cancer) | 33.65 µM ± 2.2 mdpi.com |

| Brominated Plastoquinone Analog (BrPQ5) | DU-145 (Prostate Cancer) | 83.89 µM ± 12.8 mdpi.com |

| Brominated Plastoquinone Analog (BrPQ5) | HCT-116 (Colon Cancer) | 74.33 µM ± 11 mdpi.com |

| 2-((1,2,3,4-Tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol (THMPP) | MCF-7 (Breast Cancer) | 83.23 µM tuni.fi |

| 2-((1,2,3,4-Tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol (THMPP) | SkBr3 (Breast Cancer) | 113.94 µM tuni.fi |

| N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline (HNPMI) | MCF-7 (Breast Cancer) | 64.10 µM tuni.fi |

| N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline (HNPMI) | SkBr3 (Breast Cancer) | 119.99 µM tuni.fi |

Androgen Receptor Antagonism and Prostate Cancer Research

A significant area of investigation for phenoxyphenol derivatives is their role as androgen receptor (AR) antagonists in the context of prostate cancer. nih.gov The androgen receptor is a key driver in the progression of prostate cancer, making it a critical therapeutic target. nih.govresearchgate.net Novel 4-(4-benzoylaminophenoxy)phenol derivatives have been designed and synthesized, demonstrating potent androgen-antagonistic activity. These compounds bind to the AR ligand-binding domain and inhibit the growth of prostate cancer cells, including those with mutated ARs that are resistant to current therapies. This suggests that the 4-phenoxyphenol skeleton can serve as a novel core structure for the development of new antiandrogen therapies for prostate cancer. nih.gov

Targeted Therapeutic Approaches

The development of targeted therapies aims to deliver drugs specifically to cancer cells, minimizing damage to healthy tissues. nih.gov Phenoxyphenol derivatives are being explored within this framework. mdpi.com For example, their ability to act as androgen receptor antagonists represents a targeted approach for prostate cancer. nih.gov Furthermore, research into the mechanisms of action of compounds like 4-HPPP in hepatocellular carcinoma, which involves the induction of apoptosis and regulation of autophagy, provides insights for developing targeted strategies. mdpi.com The selective cytotoxicity of some of these compounds towards cancer cells over normal cells further underscores their potential in targeted therapy. mdpi.com

Antioxidant and Enzyme Inhibition Investigations

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. nih.govfrontiersin.orgmdpi.com The antioxidant potential of bromophenol derivatives has been evaluated through various assays, including DPPH and ABTS radical scavenging activities, as well as ferric and cupric ion reducing capacities. nih.gov These studies indicate that benzylic acid-derived bromophenols can be effective radical scavengers. nih.gov

Lipoxygenase Inhibition Potential

Lipoxygenases are enzymes involved in the inflammatory process, and their inhibition is a target for anti-inflammatory therapies. nih.govnih.gov Phenolic compounds have been shown to inhibit lipoxygenase activity. nih.govresearchgate.net Studies on various phenolic compounds, including eugenol and p-chlorophenol, have demonstrated their ability to inhibit the formation of 5-HETE and 15-HETE by human polymorphonuclear leucocytes. nih.gov While direct studies on this compound are limited, the known lipoxygenase inhibitory activity of other phenolic and brominated compounds suggests that it and its analogs may also possess this potential. For example, metal complexes of 4-(4-bromophenyl)-2,2'-bipyridine have shown promising lipoxygenase inhibition activity. researchgate.net

Role as Intermediates in Drug Discovery and Development

The 4-phenoxyphenol core structure, of which this compound is a prime example, is a versatile intermediate in the synthesis of more complex molecules with therapeutic applications. This scaffold provides a stable and synthetically accessible framework that can be elaborated to target a variety of biological receptors and enzymes.

A notable example of its utility is in the development of novel androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.govnih.gov Researchers have designed and synthesized a series of 4-(4-benzoylaminophenoxy)phenol derivatives that demonstrate potent AR antagonistic activity. nih.gov In this work, the 4-phenoxyphenol skeleton serves as the central core structure for a new class of nonsteroidal AR antagonists that possess a unique pharmacophore, distinct from previously known agents like flutamide or bicalutamide. nih.govnih.gov The synthesis of these compounds often begins with precursors that establish the diaryl ether linkage, followed by modifications to introduce the benzoylamino side chain, highlighting the role of the phenoxyphenol structure as a key building block. nih.gov

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for the management of Human Immunodeficiency Virus (HIV-1) infection. nih.goviapac.org These drugs function by binding to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for converting the viral RNA genome into DNA. iapac.org This binding induces conformational changes in the enzyme, inhibiting its catalytic function and thereby preventing viral replication. researchgate.net

The chemical structures of many potent NNRTIs feature diaryl ether or similar diaryl linkages. These structures are often described as having a "butterfly" or "U" shape, which allows them to fit effectively into the non-competitive binding pocket of the RT enzyme. researchgate.net For instance, catechol diethers incorporating a 2-naphthyl substituent have been reported as potent NNRTIs with activities in the nanomolar range against wild-type HIV-1. nih.gov The diaryl ether motif provides the necessary conformational flexibility and hydrophobic character to interact with key amino acid residues in the NNRTI binding pocket. researchgate.net While the general diaryl ether scaffold is of significant interest in the design of new NNRTIs, specific examples detailing the use of this compound as a direct intermediate in the synthesis of clinically approved or late-stage investigational NNRTIs are not prominently featured in available research.

G-protein-coupled Receptor Agonists

G-protein-coupled receptors (GPCRs) represent the largest family of human membrane receptors and are the targets for a substantial portion of modern medicines. nih.gov These receptors are involved in a vast array of physiological processes, making them highly desirable targets for drug discovery.

Research has shown that natural phenols can act as agonists for certain GPCRs. For example, a screening of a natural product library identified several families of natural phenols as agonists for the G protein-coupled receptor-35 (GPR35), an orphan receptor implicated in various physiological and pathological conditions. nih.gov This discovery suggests that the phenolic motif is a viable starting point for the design of GPCR modulators. The this compound structure, containing both a phenol (B47542) group and a diaryl ether linkage, possesses features that could be explored for interaction with GPCRs. However, current literature does not extensively detail the specific use of this compound or its close analogs as intermediates in the development of potent and selective GPCR agonists.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The 4-phenoxyphenol scaffold has been the subject of such studies, particularly in the context of developing androgen receptor (AR) antagonists.

In a study on 4-(4-benzoylaminophenoxy)phenol derivatives, researchers synthesized a series of analogs and evaluated their ability to inhibit the growth of androgen-dependent prostate cancer cells (SC-3). nih.gov This systematic modification of the terminal phenyl ring and the connecting amide linkage revealed key structural requirements for potent antiandrogenic activity. The lead compound, which featured an unsubstituted benzoyl group, showed an IC₅₀ of 9.4 µM. By introducing various substituents onto this terminal ring, significant improvements in potency were achieved. nih.gov

One of the most potent compounds identified was compound 22 from the study (a derivative with a 3-methoxybenzoyl group and an additional modification), which exhibited an IC₅₀ of 0.75 µM against wild-type AR in SC-3 cells. nih.govnih.gov It was also highly effective against prostate cancer cell lines bearing common AR mutations that confer resistance to existing therapies. nih.gov

Below is a data table summarizing the SAR findings for selected 4-(4-benzoylaminophenoxy)phenol analogs from the study. nih.gov

| Compound | R (Substituent on Benzoyl Ring) | IC₅₀ (µM) for SC-3 Cell Growth Inhibition |

| 8 | Unsubstituted | 9.4 |

| 12a | 2-MeO | >10 |

| 12b | 3-MeO | 2.0 |

| 12d | 4-MeO | >10 |

| 12f | 2-OH | 8.8 |

| 12i | 2-NO₂ | >10 |

| 12j | 3-NO₂ | >10 |

| 12k | 4-NO₂ | >10 |

| 12l | 3-NMe₂ | 2.5 |

| 12n | 2-pyridyl | 8.1 |

| 12o | 3-pyridyl | 9.1 |

| 15 | (Phenolic OH deleted) | >10 (20% inhibition at 10µM) |

Data sourced from Yamada et al., ACS Med Chem Lett. 2013. nih.gov

Influence of Substituent Effects on Bioactivity

The SAR data clearly demonstrates the profound influence of substituent effects on the biological efficacy of 4-phenoxyphenol analogs.

Positional Isomerism: The position of substituents on the terminal benzoyl ring was critical for activity. A methoxy (MeO) group at the 3-position (meta) of the ring (12b ) resulted in a potent compound with an IC₅₀ of 2.0 µM. nih.gov In contrast, placing the same methoxy group at the 2-position (ortho, 12a ) or 4-position (para, 12d ) led to a significant loss of activity (IC₅₀ >10 µM). nih.gov This suggests that the 3-position is optimal for interaction with the target receptor, likely fitting into a specific pocket within the AR ligand-binding domain, while substituents at the 2- or 4-positions may cause steric hindrance or unfavorable electronic interactions.

Electronic Effects: The electronic nature of the substituent also played a key role. The introduction of electron-donating groups, such as 3-methoxy (12b ) or 3-dimethylamino (12l ), resulted in compounds with high potency. nih.gov Conversely, compounds bearing strongly electron-withdrawing nitro (NO₂) groups (12i, 12j, 12k ), a common pharmacophore in other nonsteroidal AR antagonists, did not exhibit significant activity. nih.gov This finding suggests that the 4-(4-benzoylaminophenoxy)phenol derivatives operate via a novel mechanism of antagonism, where the electronic properties of the terminal ring are tuned differently from previous generations of antiandrogens. nih.gov

Role of the Bromo Substituent: While the specific SAR study cited did not use a bromo-substituted phenoxy group, the presence of a halogen like bromine in the core this compound structure can significantly influence a molecule's properties. Bromine is an electron-withdrawing group via induction but can also participate in halogen bonding. In other molecular systems, a bromo substituent has been shown to increase the positive charge on an adjacent atom, enhancing reactivity and biological activity. researchgate.net In the context of a drug candidate, a bromo substituent can also increase lipophilicity, potentially affecting cell permeability and metabolic stability.

Essentiality of the Phenolic Hydroxyl Group: The phenolic hydroxyl group on the core structure was found to be crucial for activity. Deletion of this group in an analog (15 ) resulted in a near-complete loss of antiandrogenic potency, indicating that it likely acts as a key hydrogen bond donor or acceptor, anchoring the ligand within the receptor's binding site. nih.gov

Applications and Material Science Research Involving 4 4 Bromophenoxy Phenol Derivatives

Polymer and Monomer Synthesis

The utility of 4-(4-bromophenoxy)phenol in polymer chemistry is notable, where it is used in the production of specialty polymers. chemimpex.com The incorporation of this compound into polymer backbones can enhance properties such as thermal stability and chemical resistance, making the resulting materials valuable for industries like electronics and automotive. chemimpex.com

A significant example of its application is in the synthesis of amphiphilic homopolymers. Researchers have successfully synthesized poly(4-(4-bromophenyloxy)styrene) (PBPOS) through post-polymerization reactions. rsc.orgresearchgate.netrsc.org This process involves the initial synthesis of poly(4-hydroxystyrene) (PHS), which is then reacted to introduce the 4-bromophenoxy group. rsc.orgrsc.org This method highlights the role of phenoxy-phenol structures as foundational units for creating complex macromolecules with tailored properties.

The structure of this compound makes it an excellent difunctional precursor for monomer synthesis. The hydroxyl (-OH) group of the phenol (B47542) ring is acidic and can be readily deprotonated, making it suitable for reactions like Williamson etherification. rsc.org Simultaneously, the bromine atom on the adjacent phenyl ring provides another reactive site, which can participate in various coupling reactions, although this may introduce challenges such as lithium-halogen exchange in certain polymerization techniques like anionic polymerization. rsc.org

In the synthesis of PBPOS, a derivative of this compound is first prepared to create a polymerizable styrene-based monomer. rsc.orgrsc.org This monomer is then polymerized. The resulting polymer, PBPOS, demonstrates the successful translation of the precursor's structure into a high-molecular-weight material with specific functionalities. rsc.org

Table 1: Research Findings on Poly(4-(4-bromophenyloxy)styrene) (PBPOS) Synthesis and Properties

| Parameter | Description | Findings and Significance | References |

|---|---|---|---|

| Synthesis Method | Post-polymerization modification | Poly(4-(4-bromophenyloxy)styrene) (PBPOS) was synthesized from a precursor polymer, poly(4-hydroxystyrene) (PHS). | rsc.orgrsc.org |

| Precursor Polymerization | Living anionic polymerization | The initial polymer backbone was created using living anionic polymerization to ensure a narrow molecular weight distribution. | rsc.orgrsc.org |

| Characterization | TGA and DSC | The thermal properties of the resulting polymer were characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). | rsc.org |

| Self-Assembly | Vesicle Formation | In a water:methanol mixed solvent, PBPOS was observed to self-assemble into unique structures described as open-mouth vesicles. | rsc.orgrsc.org |

Organic Electronic Materials

The diaryl ether framework present in this compound is a structural motif found in materials developed for organic electronics. In general, host materials for organic light-emitting diodes (OLEDs) are crucial for achieving high efficiency and stability. noctiluca.eu These materials need to possess high triplet energy, good thermal stability, and balanced charge-transport properties to facilitate efficient energy transfer to the light-emitting dopants. noctiluca.eumdpi.com

While specific research detailing the direct use of this compound in OLEDs is not prominent, its core structure is relevant to the design of host materials. The twisted geometry of many diaryl ether and benzophenone-based molecules helps to reduce intermolecular interactions and self-quenching effects in the emissive layer. nih.gov Materials with these characteristics are sought after for creating host materials, particularly for phosphorescent OLEDs (PhOLEDs), where preventing the quenching of triplet excitons is critical for high efficiency. noctiluca.eu The development of universal host materials, capable of supporting red, green, and blue emitters, is a key area of research where complex molecules containing ether linkages are often employed. rsc.org

Agrochemical Applications (e.g., Herbicides)

This compound is recognized as a valuable intermediate in the synthesis of agrochemicals. chemimpex.com Its structure is related to the class of phenoxy herbicides, which have been in commercial use since the 1940s and function by mimicking the plant growth hormone auxin, leading to uncontrolled growth in broad-leaf weeds. wikipedia.orgtaylorandfrancis.com

The industrial production of classic phenoxy herbicides like 2,4-D ((2,4-dichlorophenoxy)acetic acid) and MCPA ((4-chloro-2-methylphenoxy)acetic acid) involves the reaction of a substituted chlorophenol with a chloroalkanoic acid. wikipedia.orgnzic.org.nzchemcess.com This synthesis typically involves the formation of a sodium phenolate salt, which then reacts with sodium chloroacetate. nzic.org.nzgoogle.com By analogy, this compound could serve as the starting phenol component for synthesizing novel phenoxy-type herbicides. The "phenoxy-phenol" backbone can be functionalized, for example, by reacting the hydroxyl group to attach a carboxylic acid moiety, a common feature of this herbicide class. taylorandfrancis.com

Advanced Functional Materials Development

The development of advanced functional materials often involves creating molecules and polymers with specific, responsive behaviors. Derivatives of this compound have been utilized to create such materials. rsc.orgrsc.org